molecular formula C4H6BNO3 B8022546 (3-Methylisoxazol-5-yl)boronic acid

(3-Methylisoxazol-5-yl)boronic acid

Cat. No. B8022546
M. Wt: 126.91 g/mol
InChI Key: INXAMNVIJLQLOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Methylisoxazol-5-yl)boronic acid is a useful research compound. Its molecular formula is C4H6BNO3 and its molecular weight is 126.91 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Methylisoxazol-5-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Methylisoxazol-5-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Catalysis in Organic Chemistry : Boronic acid, including derivatives like 3-borono-BINOL, is a versatile molecule used in organic reactions, molecular recognition, assembly, and medicine. A specific application includes catalyzing the aza-Michael addition of hydroxamic acid to quinone imine ketals in a highly enantioselective manner (T. Hashimoto et al., 2015).

  • Fluorescent Chemosensors : Boronic acid's interaction with cis-diols is used in fluorescent sensors to probe carbohydrates and bioactive substances. This ability is applied in detecting various substances such as L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide (S. Huang et al., 2012).

  • Neuroprotection and Pharmacology : Isoxazole amino acids, closely related to 3-Methylisoxazol-5-yl boronic acid, have been developed into excitatory amino acid (EAA) receptor antagonists, which show promise in neuroprotection and treating excitatory neurotoxicity (P. Krogsgaard‐Larsen et al., 1991).

  • Biomedical Applications : Boronic acid polymers, which include derivatives like 3-Methylisoxazol-5-yl boronic acid, are valuable in treating diseases such as HIV, obesity, diabetes, and cancer. Their unique reactivity and solubility make them suitable for a range of biomedical applications (J. Cambre & B. Sumerlin, 2011).

  • Sequential Fluorescence Probing : A boronic acid derivative was used to create a sequential "on-off-on"-type relay fluorescence probe for Fe3+ ions and F- ions. This highlights boronic acid's potential in creating sensitive and selective sensors for biological and environmental applications (M. Selvaraj et al., 2019).

  • Neuroexcitant Synthesis : Isoxazole amino acids, similar to 3-Methylisoxazol-5-yl boronic acid, have been synthesized for use as neuroexcitants, demonstrating the compound's relevance in neuropharmacology (H. Pajouhesh & K. Curry, 1998).

  • Sensing Applications : Boronic acids are integral in various sensing applications due to their interactions with diols and Lewis bases. They are employed in biological labeling, protein manipulation and modification, and therapeutic development (Karel Lacina et al., 2014).

properties

IUPAC Name

(3-methyl-1,2-oxazol-5-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BNO3/c1-3-2-4(5(7)8)9-6-3/h2,7-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INXAMNVIJLQLOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NO1)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methylisoxazol-5-yl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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